8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(2,3-Dihydroxypropyl)sulfanyl]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C₁₇H₂₀N₄O₄S and a molecular weight of 376.43 g/mol . This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.
Introduction of the Sulfanyl Group: This step involves the reaction of the purine core with a thiol derivative, such as 2,3-dihydroxypropylthiol, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-[(2,3-Dihydroxypropyl)sulfanyl]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
8-[(2,3-Dihydroxypropyl)sulfanyl]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfanyl and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine derivative found in cocoa, with mild stimulant properties.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
8-[(2,3-Dihydroxypropyl)sulfanyl]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine and theobromine, this compound’s sulfanyl and hydroxyl groups provide additional sites for chemical modification and interaction with biological targets .
Properties
Molecular Formula |
C17H20N4O4S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
8-(2,3-dihydroxypropylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C17H20N4O4S/c1-10-4-3-5-11(6-10)7-21-13-14(20(2)16(25)19-15(13)24)18-17(21)26-9-12(23)8-22/h3-6,12,22-23H,7-9H2,1-2H3,(H,19,24,25) |
InChI Key |
MECHKYLMRXSALE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCC(CO)O)N(C(=O)NC3=O)C |
Origin of Product |
United States |
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